Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds : Tert-butyl carbamates are crucial intermediates in synthesizing various biologically active compounds. For instance, Zhao et al. (2017) detailed the synthesis of an important intermediate, Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, used in omisertinib (AZD9291), an anti-cancer drug (Zhao, Guo, Lan, & Xu, 2017).
NMR Tag for Protein Research : Chen et al. (2015) utilized O-tert-Butyltyrosine, an unnatural amino acid, for protein research. The tert-butyl group provides an excellent NMR tag for observing in one-dimensional (1)H NMR spectra, aiding in protein structure analysis and ligand binding affinity measurements (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).
Intermediate for Synthesis of Carbocyclic Analogs : Ober et al. (2004) discussed the use of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. This compound plays a significant role in the synthesis of analogs for nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).
Chemoselective Transformation of Amino Protecting Groups : Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, providing a novel approach for synthesizing N-ester type compounds, which are valuable in various chemical syntheses (Sakaitani & Ohfune, 1990).
Synthesis of Spirocyclopropanated Analogues : Brackmann et al. (2005) reported the synthesis of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, which was converted into spirocyclopropanated analogues of insecticides. This demonstrates the application of tert-butyl carbamates in developing novel agrochemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl ((4-aminobicyclo[21Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl ((4-aminobicyclo[21More research is needed to determine how factors such as temperature, pH, and light exposure might affect the compound’s activity .
Properties
IUPAC Name |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVIBOCIYTIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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